molecular formula C11H15N3O3 B13693780 Methyl (S)-5-Amino-6-[(oxetan-2-ylmethyl)amino]picolinate

Methyl (S)-5-Amino-6-[(oxetan-2-ylmethyl)amino]picolinate

Cat. No.: B13693780
M. Wt: 237.25 g/mol
InChI Key: RVRSGGHPMXSDSD-UHFFFAOYSA-N
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Description

Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate is a chemical compound that features a unique structure combining a picolinate moiety with an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate typically involves the formation of the oxetane ring followed by its attachment to the picolinate structure. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring, followed by subsequent functionalization to introduce the amino and picolinate groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions such as cycloadditions and nucleophilic substitutions, which are commonly used in the production of similar compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield primary amines. Substitution reactions can produce a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The picolinate moiety can chelate metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate is unique due to the combination of the oxetane ring and the picolinate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in medicinal chemistry and material science.

Biological Activity

Methyl (S)-5-Amino-6-[(oxetan-2-ylmethyl)amino]picolinate, with the CAS number 2230200-78-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC11H15N3O3
Molecular Weight237.26 g/mol
Purity≥ 95%
IUPAC NameThis compound

Anticancer Potential

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, the compound was evaluated in vitro against various cancer cell lines, showing promising results in inhibiting growth at specific concentrations.

  • In Vitro Studies : The compound was tested on several cancer cell lines, including leukemia and solid tumors. Results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) that suggests significant anticancer activity compared to control groups .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of cell cycle progression. This aligns with findings from other studies on related compounds that demonstrated similar mechanisms .

Neuroprotective Effects

Additionally, there is emerging evidence suggesting that this compound may possess neuroprotective properties. Preliminary studies indicate that it could mitigate neuronal damage in models of neurodegeneration.

  • Cell Culture Models : Experiments using neuronal cell lines exposed to neurotoxic agents showed that treatment with this compound resulted in reduced apoptosis and improved cell viability .
  • Animal Studies : In vivo models have also been explored, where administration of the compound demonstrated protective effects against cognitive decline associated with neurodegenerative diseases .

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Cancer Cell Lines : A study published in a peer-reviewed journal evaluated the effects of the compound on leukemia cells, revealing a significant reduction in cell viability and induction of apoptosis at concentrations above 10 µM .
  • Neuroprotection in Rodent Models : Another case study investigated the neuroprotective effects in rodent models of Alzheimer's disease. Results indicated a decrease in amyloid-beta accumulation and improved cognitive function after treatment with the compound over four weeks .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 5-amino-6-(oxetan-2-ylmethylamino)pyridine-2-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-16-11(15)9-3-2-8(12)10(14-9)13-6-7-4-5-17-7/h2-3,7H,4-6,12H2,1H3,(H,13,14)

InChI Key

RVRSGGHPMXSDSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)N)NCC2CCO2

Origin of Product

United States

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